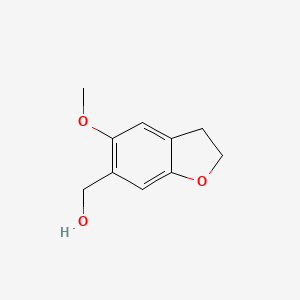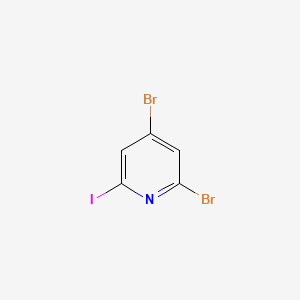
2-(4-Methylpiperidin-1-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with nicotinaldehyde under specific reaction conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure the compound’s purity and quality .
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(4-Methylpiperidin-1-yl)nicotinaldehyde can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simpler structure.
4-Methylpiperidine: A derivative with a methyl group at the 4-position.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-4-7-14(8-5-10)12-11(9-15)3-2-6-13-12/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI Key |
DSINBVOVZHCXAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)


![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)


![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)


